REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH2:14][CH2:13][O:12][CH2:11][CH2:10]2)=[CH:5][C:4]=1[NH:15][C:16]([NH2:18])=[S:17].Br.CS(C)=O.C(OCC)(=O)C>C(O)(=O)C>[CH3:1][O:2][C:3]1[C:4]2[N:15]=[C:16]([NH2:18])[S:17][C:5]=2[C:6]([CH:9]2[CH2:10][CH2:11][O:12][CH2:13][CH2:14]2)=[CH:7][CH:8]=1
|
Name
|
[2-methoxy-5-(tetrahydro-pyran-4-yl)-phenyl]-thiourea
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)C1CCOCC1)NC(=S)N
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
1.45 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
0.56 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction mixture stirred for a further 30 min at 80° C
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 10 minutes at room temperature
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
the resulting crystals collected by filtration
|
Type
|
WASH
|
Details
|
washing with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The mother liquor phases were separated
|
Type
|
CONCENTRATION
|
Details
|
the organic phase concentrated in vacuo to 5 ml
|
Type
|
FILTRATION
|
Details
|
The resulting second crop of crystals was collected by filtration
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C2=C1N=C(S2)N)C2CCOCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 920 mg | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 48.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |